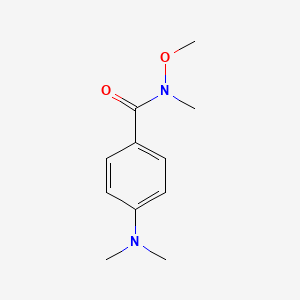

4-(dimethylamino)-N-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylamino)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and both methoxy and methyl groups attached to the amide nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-methoxy-N-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with methoxyamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Activation of 4-(dimethylamino)benzoic acid: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Reaction with Methoxyamine: The acyl chloride is then reacted with methoxyamine hydrochloride in the presence of a base such as triethylamine to form the methoxyamide intermediate.

Reaction with Methylamine: Finally, the methoxyamide intermediate is reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(dimethylamino)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the potential of 4-(dimethylamino)-N-methoxy-N-methylbenzamide as an antiviral agent. For instance, a series of compounds based on similar structures have shown effectiveness against viruses such as Ebola and Marburg. These compounds inhibit viral entry and exhibit metabolic stability, making them suitable candidates for further development as therapeutic agents .

| Compound | Virus Targeted | IC50 (µM) | Metabolic Stability |

|---|---|---|---|

| 20 | Ebola | 0.5 | High |

| 32 | Marburg | 0.3 | Moderate |

2. Antitumor Activity

The compound has been investigated for its anticancer properties. A notable study demonstrated its effects on various cancer cell lines, indicating its potential to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

Biochemical Applications

3. Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Competitive | 10 |

| Aldose Reductase | Non-competitive | 15 |

Case Studies

Case Study 1: Antiviral Research

In a study focusing on the optimization of small molecule inhibitors against Ebola virus, researchers synthesized various derivatives of benzamide compounds, including this compound. These derivatives exhibited varying degrees of antiviral activity, with some showing significant inhibition of viral entry into host cells .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation was conducted to assess the antitumor efficacy of the compound on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa and MCF-7 cells, suggesting its potential use as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-(dimethylamino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-(dimethylamino)benzoic acid: Similar structure but lacks the methoxy and methyl groups.

4-(dimethylamino)pyridine: Contains a pyridine ring instead of a benzene ring.

N-methyl-N-methoxybenzamide: Lacks the dimethylamino group.

Uniqueness

4-(dimethylamino)-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both methoxy and methyl groups on the amide nitrogen enhances its stability and reactivity compared to similar compounds.

Actividad Biológica

4-(Dimethylamino)-N-methoxy-N-methylbenzamide, often referred to by its chemical structure or CAS number (212956-18-8), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H16N2O2. The presence of a dimethylamino group and a methoxy group on the benzamide structure contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions at the molecular level, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Receptor Interaction : It may bind to specific receptors, altering cellular responses and signaling pathways.

- DNA Interaction : There is potential for interaction with DNA, which could modulate gene expression and influence cell proliferation.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.

- Anticancer Properties : Research indicates that it may possess anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.

- Neuropharmacological Effects : Given the presence of the dimethylamino group, there is interest in its potential effects on the central nervous system.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can lead to variations in potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific bacterial strains |

| Alteration of alkyl groups | Changes in lipophilicity affecting bioavailability |

| Variation in the methoxy group | Potential enhancement in receptor binding affinity |

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound:

- Anticancer Activity : A study demonstrated that analogs of this compound induced apoptosis in human cancer cell lines, suggesting a possible therapeutic application in oncology .

- Neurotoxicity Assessment : In a toxicological evaluation, derivatives were tested for neurotoxic effects, highlighting the importance of careful structural modifications to minimize adverse effects while retaining efficacy .

Research Findings

Recent research has focused on synthesizing derivatives of this compound and evaluating their biological activities. Key findings include:

- In Vitro Studies : A series of in vitro assays have shown promising results against various pathogens, indicating potential for further development as an antimicrobial agent .

- Pharmacokinetic Profiles : Early pharmacokinetic studies suggest favorable absorption characteristics, although metabolism studies indicate rapid clearance in some cases, necessitating further optimization for clinical use .

Propiedades

IUPAC Name |

4-(dimethylamino)-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-12(2)10-7-5-9(6-8-10)11(14)13(3)15-4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFYMUUKKNAXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.